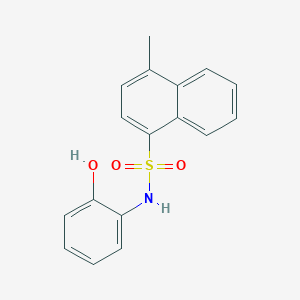
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide, also known as H-8, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as signal transduction, gene expression, and cell proliferation. H-8 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding PKC signaling pathways and their role in disease.
作用机制
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. This compound has been shown to inhibit the activity of various PKC isoforms, including PKCα, PKCβ, and PKCγ.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that PKC plays a crucial role in tumor growth and survival. This compound has also been shown to modulate ion channels and neurotransmitter release in the nervous system, suggesting that PKC plays a role in synaptic transmission and plasticity. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, suggesting that PKC plays a role in the immune response.
实验室实验的优点和局限性
The use of N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide in scientific research has several advantages. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC signaling pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in vivo, making it a safe and effective tool for studying PKC in animal models. However, this compound has several limitations. It is relatively expensive compared to other PKC inhibitors, and its use can be limited by its solubility in aqueous solutions.
未来方向
There are several future directions for the use of N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide in scientific research. One area of interest is the role of PKC in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of PKC in the nervous system, suggesting that it may have therapeutic potential for these diseases. Additionally, the use of this compound in combination with other PKC inhibitors may provide a more potent and selective approach to studying PKC signaling pathways. Finally, the development of more potent and selective PKC inhibitors may provide new insights into the role of PKC in disease and lead to the development of new therapeutic strategies.
合成方法
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with 4-methyl-1-naphthalenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to yield the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
科学研究应用
N-(2-hydroxyphenyl)-4-methyl-1-naphthalenesulfonamide has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC isoforms in vitro and in vivo, making it a valuable tool for studying PKC signaling pathways. This compound has been used to investigate the role of PKC in cancer, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been used to study the effects of PKC on ion channels and neurotransmitter release in the nervous system.
属性
IUPAC Name |
N-(2-hydroxyphenyl)-4-methylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-10-11-17(14-7-3-2-6-13(12)14)22(20,21)18-15-8-4-5-9-16(15)19/h2-11,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNQFRALJLMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


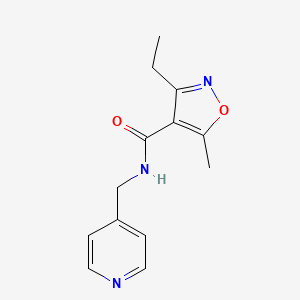
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)
![5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5010331.png)
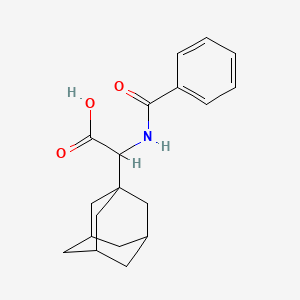
![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5010342.png)
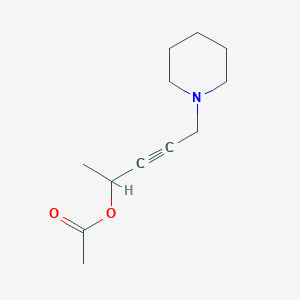
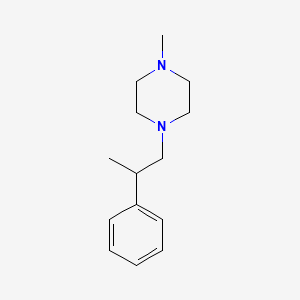
![2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010356.png)
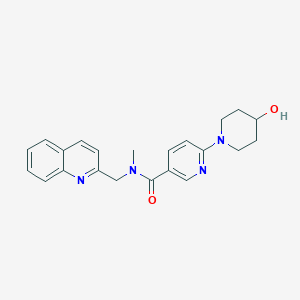
![N-{4-[(3-methylbenzoyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5010375.png)
![methyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5010376.png)
![6-chloro-4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5010383.png)
![N,N-dimethyl-4-[1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)-2-imidazolidinyl]aniline](/img/structure/B5010391.png)